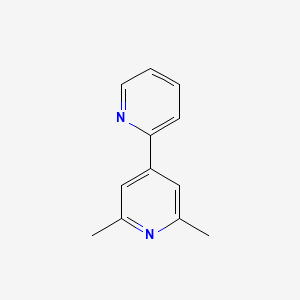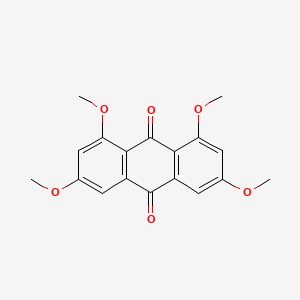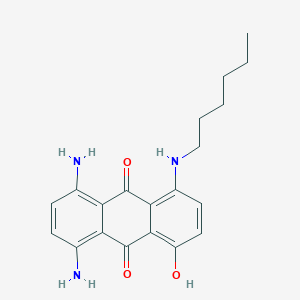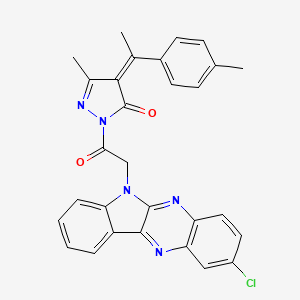
5-Chloroquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroquinoline-4-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group at the 5-position and a cyano group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .
化学反应分析
Types of Reactions: 5-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Reduction: 5-Chloroquinoline-4-amine.
Oxidation: Quinoline N-oxide derivatives.
科学研究应用
Chemistry: 5-Chloroquinoline-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer activities. These compounds are screened for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer. Quinoline derivatives have shown promise as antimalarial, antibacterial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 5-Chloroquinoline-4-carbonitrile and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes in target organisms. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, these compounds may interfere with cell division and induce apoptosis through various molecular pathways .
相似化合物的比较
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline-4-carbonitrile: Lacks the chloro group at the 5-position.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents.
Uniqueness: 5-Chloroquinoline-4-carbonitrile is unique due to the presence of both a chloro group and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H5ClN2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
5-chloroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H |
InChI 键 |
BSQGABILYQKISM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)





![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
